3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid

Physicochemical Characterization Solid-State Properties Crystallinity

Inconsistent substitution effects on sulfonamide-phenylacrylic acid scaffolds often waste R&D budgets. This compound (CAS 391229-93-9) offers a defined E-configuration and furan-2-ylmethyl group for reproducible SAR studies. - Enables DPP-IV inhibitor analog synthesis (related esters show IC50 = 23.9 µM). - E-acrylic acid allows amide coupling, Michael addition, or polymerization. - Furan handle for UV monitoring (~220-250 nm) or probe attachment. Typical purity: ≥95%. Reliable supply for research quantities.

Molecular Formula C14H13NO5S
Molecular Weight 307.32 g/mol
CAS No. 391229-93-9
Cat. No. B1332530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid
CAS391229-93-9
Molecular FormulaC14H13NO5S
Molecular Weight307.32 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O
InChIInChI=1S/C14H13NO5S/c16-14(17)8-5-11-3-6-13(7-4-11)21(18,19)15-10-12-2-1-9-20-12/h1-9,15H,10H2,(H,16,17)/b8-5+
InChIKeyVIBKQPVIIPWFQU-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid: Procurement Overview


3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid (CAS 391229-93-9) is a sulfonamide-containing α,β-unsaturated carboxylic acid derivative with the molecular formula C14H13NO5S and a molecular weight of 307.32 g/mol . The compound features a para-substituted phenyl ring bearing a sulfamoyl group linked to a furan-2-ylmethyl moiety, and an acrylic acid side chain in the E-configuration . It is commercially available from multiple suppliers as a research chemical and building block, with typical purities ranging from 95% to 98% [1].

Sulfonamide-acrylic acid building block for enzyme inhibitor synthesis
E-configured Michael acceptor enables conjugate addition chemistry
Supports heterocyclic library and functional polymer research

Generic Substitution Concerns for 3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid


In-class substitution of sulfonamide-containing phenylacrylic acids is not straightforward due to significant structural and physicochemical variations that influence reactivity, solubility, and biological target engagement. The presence of the furan-2-ylmethyl substituent on the sulfamoyl nitrogen, combined with the E-configured acrylic acid moiety, creates a unique hydrogen-bonding network and lipophilic profile that differ markedly from unsubstituted or differently substituted analogs . These differences directly affect the compound's suitability as a synthetic building block, its performance in enzyme inhibition assays, and its compatibility with downstream derivatization strategies [1]. Consequently, direct replacement with a structurally related compound without prior validation introduces substantial risk of altered reactivity, unexpected assay outcomes, and wasted procurement expenditure.

Furan-2-ylmethyl removal May shift lipophilicity and target engagement profile significantly vs des-furan analogs
Saturated propanoic acid analog Lacks the reactive Michael acceptor, limiting conjugate addition and Heck-type reactions
Unspecified purity or amorphous analogs May introduce variability in quantitative assays and multi-step syntheses

Quantitative Differentiation: 3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid vs. Analogs


Thermal Stability and Crystallinity

The target compound exhibits a well-defined melting point of 213–215 °C, consistent with a highly crystalline solid amenable to purification via recrystallization and reliable weighing for quantitative experimentation [1]. In contrast, the des-furan analog (E)-3-(4-sulfamoylphenyl)acrylic acid (CAS 156572-77-9), which lacks the furan-2-ylmethyl substituent, shows no reported crystalline melting point in available vendor datasheets and is typically supplied as an amorphous or poorly characterized solid .

Crystallinity
Reported
213–215 °C melting range
Supports recrystallization and accurate weighing
Comparator lacks crystalline melting point data
Physicochemical Characterization Solid-State Properties Crystallinity

Lipophilicity and Membrane Permeability

The target compound has a calculated XLogP3 of 1.4 and a topological polar surface area (TPSA) of 105 Ų . This contrasts with the des-furan analog (E)-3-(4-sulfamoylphenyl)acrylic acid, which has a predicted XLogP3 of approximately 0.8 and a lower TPSA of 92 Ų (calculated via ChemDraw based on structure) . The furan-2-ylmethyl group contributes approximately +0.6 log units of lipophilicity while adding only 13 Ų to TPSA.

Lipophilicity
Class-level
XLogP3 1.4, TPSA 105 Å2
Enhanced membrane permeability over des-furan analog
Calculated values; ΔXLogP3 ≈ +0.6 vs analog
Lipophilicity ADME Prediction Drug-Likeness

Synthetic Utility of the Acrylic Acid Moiety

The compound possesses an E-configured acrylic acid side chain, confirmed by the InChI stereochemistry flag (b8-5+), which provides a reactive α,β-unsaturated carbonyl system suitable for Michael additions, amide couplings, and Heck-type reactions . In contrast, the reduced propanoic acid analog (3-{4-[(furan-2-ylmethyl)sulfamoyl]phenyl}propanoic acid) lacks this unsaturation and is therefore unreactive toward conjugate addition chemistry [1]. The defined E-stereochemistry ensures consistent stereoelectronic properties in downstream products.

Reactive Handle
Class-level
Target: Michael acceptor present vs Saturated analog: No conjugated alkene
Enables conjugate addition; analog unreactive
Confirmed by InChI stereochemistry flag
Synthetic Building Block Michael Addition Amide Coupling

Commercial Availability and Pricing

The compound is available from Santa Cruz Biotechnology at $188.00 for 250 mg ($0.75/mg) and $380.00 for 1 g ($0.38/mg) [1]. This compares favorably to structurally complex analogs such as 3-((2-((furan-2-ylmethyl)(4-sulfamoylphenethyl)amino)-2-oxoethyl)(phenethyl)amino)propanoic acid, which is not commercially available and requires custom synthesis [2]. The unit cost is also lower than that of many substituted cinnamyl sulfonamide derivatives used in HDAC inhibition studies, which often exceed $2.00/mg [3].

Unit Cost
Reported
$0.38/mg (1 g scale)
Cost-effective for screening campaigns
Custom analog synthesis >$10/mg
Procurement Cost-Effectiveness Supply Chain

Purity Specifications and Batch Consistency

Commercial suppliers specify a minimum purity of 95% for this compound, with analytical data (NMR, HPLC) available upon request [1]. In contrast, the closely related analog 3-[(furan-2-ylmethyl)sulfamoyl]-4-methylbenzoic acid is often supplied at lower purity (90%) or without specified purity, introducing uncertainty in quantitative experiments . The 95% purity threshold aligns with the recommended specifications for building blocks used in medicinal chemistry hit-to-lead optimization programs .

Purity Baseline
Specification review
≥95% (HPLC/NMR)
Reduced impurity risk in assays
Comparator may supply at 90% or unspecified
Quality Control Analytical Chemistry Reproducibility

Non-Hazardous Handling and Shipping

The compound is classified as non-hazardous for transportation (DOT/IATA) and can be stored long-term in a cool, dry place without special precautions . In contrast, several structurally related sulfamoyl-phenylacrylic acids, including (E)-3-(4-sulfamoylphenyl)acrylic acid, carry hazard statements H400–H411 indicating aquatic toxicity and require special handling and disposal procedures . This regulatory distinction reduces administrative burden and shipping costs for international procurement.

Hazard Profile
Reported
Target: Not hazardous (DOT/IATA) vs Analog: H400–H411 aquatic toxicity
Simplified shipping and disposal
Analog requires dangerous goods handling
Safety Data Transportation Laboratory Handling

Optimal Applications of 3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid


DPP-IV and Carbonic Anhydrase Inhibitor Development

The sulfamoyl-phenyl scaffold is a privileged structure for enzyme inhibition, particularly against dipeptidyl peptidase-IV (DPP-IV) and carbonic anhydrase isoforms . This compound serves as a versatile starting material for the synthesis of N4-sulfonamido-acrylic acid derivatives that have demonstrated DPP-IV inhibition with IC50 values as low as 23.9 µM for related esters [1]. The E-configured acrylic acid moiety allows for further functionalization via amide coupling or Michael addition to generate focused libraries for structure–activity relationship (SAR) studies.

Probe Synthesis for Target Identification

The furan-2-ylmethyl group provides a spectroscopic handle (UV absorbance at ~220–250 nm) and a potential site for metabolic labeling or affinity tag attachment . This compound is suitable for preparing biotinylated or fluorescent probes to investigate sulfonamide-binding proteins, including OATP1B1 and OATP1B3 transporters implicated in hepatic drug uptake [1]. The defined E-stereochemistry of the acrylic acid ensures consistent probe geometry across batches.

Building Block for Heterocyclic Libraries

The combination of a reactive carboxylic acid, a conjugated alkene, and a furan ring makes this compound an attractive building block for diversity-oriented synthesis . It can be transformed into amides, esters, hydrazides, and Michael adducts under mild conditions. The furan ring can also be oxidized to a maleic anhydride equivalent or reduced to a tetrahydrofuran, enabling access to structurally diverse scaffolds from a single starting material [1].

Monomer for Functional Polymers

The acrylic acid moiety is amenable to free-radical polymerization, and the sulfamoyl-furan substituent imparts unique electronic and hydrogen-bonding properties to the resulting polymers . Potential applications include pH-responsive hydrogels, metal-chelating resins for environmental remediation, and coatings with tailored hydrophilicity. The compound's high purity (≥95%) ensures consistent polymer properties and minimizes side reactions during polymerization [1].

Application
Selection Property
Validation Focus
Enzyme inhibitor development
Sulfamoyl-acrylic acid scaffold
DPP-IV / CA inhibition assay endpoints
Probe synthesis for target ID
Furan spectroscopic handle
Labeling and target engagement confirmation
Heterocyclic library building block
Acrylic acid and furan reactivity
Diversity-oriented synthesis outcome
Functional polymer monomer
Polymerizable acrylic acid moiety
Polymer property and purity consistency

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17 linked technical documents
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